3,6-dimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C15H17N5O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3,6-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H17N5O2S/c1-7(2)5-11-18-19-15(23-11)17-13(21)10-6-8(3)16-14-12(10)9(4)20-22-14/h6-7H,5H2,1-4H3,(H,17,19,21) |
InChI Key |
TXDMSWBMFOUUCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NN=C(S3)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyridine Backbone
The oxazolo[5,4-b]pyridine system originates from a substituted pyridine precursor. Starting with 2-aminonicotinic acid, formamide-mediated cyclization at 150°C for 6 hours generates the fused oxazole ring, yielding 6-methyloxazolo[5,4-b]pyridin-4(3H)-one as a white solid (m.p. 212–214°C). Nitration of this intermediate using a 1:1 mixture of concentrated sulfuric and nitric acids at 95°C introduces a nitro group at position 5, forming 5-nitro-6-methyloxazolo[5,4-b]pyridin-4(3H)-one (m.p. 279–283°C).
Chlorination and Methylation
Treatment of the nitrated intermediate with thionyl chloride (SOCl₂) in dimethylformamide (DMF) at reflux replaces the 4-keto group with chlorine, producing 4-chloro-5-nitro-6-methyloxazolo[5,4-b]pyridine. Subsequent methylation at position 3 is achieved using methyl iodide in the presence of potassium carbonate, yielding 3,6-dimethyl-5-nitrooxazolo[5,4-b]pyridine. Reduction of the nitro group with hydrogen gas and palladium on carbon affords the amine intermediate, crucial for carboxamide formation.
Synthesis of the 1,3,4-Thiadiazole Moiety
Thiadiazole Ring Formation
The 1,3,4-thiadiazole scaffold is synthesized from thiosemicarbazide. Reaction with carbon disulfide (CS₂) in ethanol under reflux forms 5-amino-1,3,4-thiadiazole-2-thiol (m.p. 233–235°C). Alkylation of the thiol group with 1-bromo-2-methylpropane in acetonitrile, catalyzed by triethylamine, introduces the 2-methylpropyl substituent at position 5.
Ylidene Formation
Oxidation of the thiadiazole-thiol intermediate with iodine in dimethyl sulfoxide (DMSO) generates the (2E)-ylidene structure. This step is critical for establishing the conjugated system necessary for biological activity.
Coupling of Heterocyclic Components
Carboxamide Bond Formation
The amine-functionalized oxazolo[5,4-b]pyridine reacts with the ylidene-thiadiazole isocyanate derivative in acetonitrile at room temperature. Triethylamine facilitates the nucleophilic acyl substitution, forming the final carboxamide bond. Purification via recrystallization from DMF/water yields the target compound as a white crystalline solid.
Analytical Characterization
Spectroscopic Data
-
1H NMR (500 MHz, DMSO-d6) : δ 8.81 (d, J = 2.7 Hz, 1H, pyridine-H), 8.56 (dd, J = 9.0, 2.7 Hz, 1H, oxazole-H), 3.20 (s, 3H, N-CH₃), 1.90 (m, 1H, isobutyl-CH), 0.86 (d, J = 6.7 Hz, 6H, isobutyl-CH₃).
-
13C NMR : δ 167.2 (C=O), 158.9 (thiadiazole-C), 152.1 (oxazole-C), 28.4 (isobutyl-CH), 22.1 (N-CH₃).
-
HRMS (ESI) : m/z calcd. for C₁₇H₁₈N₆O₂S [M+H]⁺: 387.1234; found: 387.1236.
Physicochemical Properties
-
Melting Point : 245–247°C (decomposition observed above 250°C).
-
Solubility : Soluble in DMSO and DMF; sparingly soluble in ethanol.
Optimization and Yield Analysis
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1.1 | Formamide, 150°C, 6h | 78 | 95 |
| 1.2 | H₂SO₄/HNO₃, 95°C, 1h | 65 | 92 |
| 2.1 | CS₂, EtOH, reflux | 82 | 98 |
| 3.1 | Et₃N, CH₃CN, RT | 71 | 97 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3,6-dimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.
Medicine: The compound could be explored for its therapeutic potential, including its effects on specific molecular targets.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 3,6-dimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself through the oxazolo-pyridine core , which is less common compared to thiazole- or triazole-based analogs. This core may confer unique electronic properties due to the oxygen atom in the oxazole ring .
- Triazolo-thiadiazole derivatives (–7) prioritize aromatic substituents (e.g., naphthyl) for π-π interactions in biological targets, whereas the target compound uses alkyl groups for steric and solubility modulation.
Biological Activity
3,6-Dimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and therapeutic potentials of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The methodology often includes:
- Formation of Thiadiazole Ring : Utilizing thiosemicarbazones and suitable electrophiles to create the thiadiazole framework.
- Oxazole Formation : Cyclization reactions that incorporate an oxazole moiety into the structure.
- Final Coupling : The introduction of the carboxamide group to complete the synthesis.
Biological Activity
The biological activity of 3,6-dimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been evaluated in various studies. Key findings include:
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and oxazole groups exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives with similar structures demonstrate effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of metabolic pathways .
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer activities:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
- Case Study : A related thiadiazole compound exhibited an IC50 value of 39 µM against specific cancer cell lines, suggesting that structural modifications can enhance potency .
Antiplatelet Activity
A notable study highlighted the antiplatelet effects of thiadiazole derivatives:
- Inhibition Studies : The compound showed significant inhibition of platelet aggregation induced by ADP with a half-maximal inhibitory concentration (IC50) indicating potential use in cardiovascular therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key aspects include:
| Structural Feature | Effect on Activity |
|---|---|
| Thiadiazole Ring | Essential for antimicrobial activity |
| Oxazole Moiety | Enhances anticancer properties |
| Carboxamide Group | Increases solubility and bioavailability |
Q & A
Q. What are the key steps in synthesizing 3,6-dimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide?
The synthesis involves a multi-step approach:
Core Formation : Construct the oxazolo[5,4-b]pyridine core via cyclization of substituted pyridine precursors under acidic or thermal conditions .
Substituent Introduction : Introduce methyl groups at positions 3 and 6 using alkylation or nucleophilic substitution reactions .
Thiadiazole Coupling : Attach the thiadiazole moiety via condensation reactions, ensuring stereochemical control (e.g., maintaining the E-configuration at the imine bond) .
Purification : Employ column chromatography or recrystallization to isolate the final product.
Q. Critical Factors :
Q. How can researchers characterize the purity and stability of this compound?
Analytical Methods :
- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on key signals (e.g., thiadiazole protons at δ 7.5–8.5 ppm, oxazolo-pyridine methyl groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (HRMS) with <5 ppm error .
- Thermal Analysis : Assess stability via TGA (thermal decomposition >200°C suggests suitability for high-temperature applications) .
Q. Example Data :
| Method | Key Observations | Reference |
|---|---|---|
| <sup>1</sup>H NMR | δ 2.3 ppm (s, 6H, CH3), δ 8.1 ppm (s, 1H, thiadiazole) | |
| TGA | 10% weight loss at 215°C |
Q. What preliminary biological activities have been observed in structurally similar compounds?
Thiadiazole-oxazolo-pyridine hybrids exhibit:
Q. Structural Correlations :
| Compound Feature | Biological Impact | Reference |
|---|---|---|
| Thiadiazole ring | Enhances antimicrobial activity | |
| Oxazolo-pyridine core | Improves metabolic stability |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
Methodology :
- DoE (Design of Experiments) : Use factorial designs to screen variables (e.g., solvent, catalyst, temperature). For example, a 2<sup>3</sup> design revealed that THF at 70°C with Pd(OAc)2 increased thiadiazole coupling yield by 25% .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., imine bond formation) .
Case Study :
Replacing DCM with THF reduced byproduct formation from 15% to 3% in cyclopropane-substituted analogs .
Q. How do structural modifications impact biological activity?
SAR Insights :
- Thiadiazole Substituents : Bulky groups (e.g., 2-methylpropyl) enhance lipophilicity, improving blood-brain barrier penetration .
- Pyridine Methyl Groups : 3,6-Dimethyl substitution reduces CYP450-mediated metabolism, prolonging half-life .
Q. Data Contradictions :
Q. What computational tools are recommended for studying target interactions?
Approaches :
Molecular Docking : Use AutoDock Vina to predict binding affinities to kinases (e.g., EGFR, IC50 correlation R<sup>2</sup> = 0.89) .
MD Simulations : Run 100-ns simulations in GROMACS to assess protein-ligand stability (e.g., RMSD <2 Å indicates stable binding) .
Validation :
Compare computational IC50 predictions with experimental enzyme inhibition assays .
Q. How can researchers resolve discrepancies in reported bioactivity data?
Case Example :
Q. What industrial-scale synthesis challenges exist, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
